molecular formula C16H15N7O2S B2892053 7-Benzyl-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione CAS No. 672944-39-7

7-Benzyl-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione

Cat. No. B2892053
CAS RN: 672944-39-7
M. Wt: 369.4
InChI Key: PARQKRPKQYPLCC-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organic compound, a derivative of another compound, etc.) .


Synthesis Analysis

The synthesis of a compound refers to the process used to create it. This often involves a series of chemical reactions, with specific reagents and conditions .


Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds or decomposition reactions .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, stability, etc .

Safety And Hazards

This refers to the potential risks associated with handling or using the compound. This could include toxicity, flammability, environmental impact, etc .

properties

IUPAC Name

7-benzyl-3-methyl-8-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2S/c1-21-9-17-20-16(21)26-15-18-12-11(13(24)19-14(25)22(12)2)23(15)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARQKRPKQYPLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SC2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-3-methyl-8-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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